molecular formula C20H26ClN3O5S2 B12482579 N~2~-(3-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-N~2~-(methylsulfonyl)alaninamide

N~2~-(3-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12482579
M. Wt: 488.0 g/mol
InChI Key: QGUJWMDPPFOCAG-UHFFFAOYSA-N
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Description

“N~2~-(3-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-N~2~-(methylsulfonyl)alaninamide” is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of sulfonamide groups often imparts significant biological activity to these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~2~-(3-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-N~2~-(methylsulfonyl)alaninamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: Reacting 4-(diethylsulfamoyl)aniline with a suitable sulfonyl chloride under basic conditions.

    Coupling with alaninamide: The intermediate product is then coupled with alaninamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the 3-chlorophenyl group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide groups, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide groups, converting them to amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamide interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for sulfonamide derivatives often involves the inhibition of enzymes that are crucial for the survival of microorganisms. This compound might target enzymes involved in folate synthesis, leading to the disruption of DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

“N~2~-(3-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-N~2~-(methylsulfonyl)alaninamide” is unique due to the presence of multiple functional groups that can interact with various biological targets, potentially leading to a broader spectrum of activity compared to simpler sulfonamides.

Properties

Molecular Formula

C20H26ClN3O5S2

Molecular Weight

488.0 g/mol

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-[4-(diethylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C20H26ClN3O5S2/c1-5-23(6-2)31(28,29)19-12-10-17(11-13-19)22-20(25)15(3)24(30(4,26)27)18-9-7-8-16(21)14-18/h7-15H,5-6H2,1-4H3,(H,22,25)

InChI Key

QGUJWMDPPFOCAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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